Cleroindicin B

Antioxidant activity DPPH assay Hydroxyl radical scavenging

Cleroindicin B (CAS 107389-91-3), a cyclohexylethanoid natural product isolated from Clerodendrum indicum and Sinningia allagophylla, exhibits weak free radical scavenging activity. Its chemical identity is 4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one (C8H14O3, MW 158.2).

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 107389-91-3
Cat. No. B173269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCleroindicin B
CAS107389-91-3
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(CCO)O
InChIInChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2
InChIKeyQLSFMYCHPVOSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Cleroindicin B (CAS 107389-91-3) Technical Specifications and Procurement Baseline


Cleroindicin B (CAS 107389-91-3), a cyclohexylethanoid natural product isolated from Clerodendrum indicum and Sinningia allagophylla, exhibits weak free radical scavenging activity [1][2]. Its chemical identity is 4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one (C8H14O3, MW 158.2).

Antioxidant assay reference – Reported weak radical scavenging supports baseline control selection
Natural product reference standard – Well-characterized spectral data aid identification in plant extracts
Model-safety research – Reported absence of reproductive histopathology informs in vivo study design

Cleroindicin B Substitution Risks: Critical Differentiation Among Cleroindicin Family Members


The cleroindicin family (A-F) exhibits divergent bioactivity profiles despite structural homology, precluding functional substitution. Cleroindicin C possesses anticancer activity, while Cleroindicin F demonstrates antimicrobial potency (MIC 12.5 µg/mL against Candida) . In contrast, Cleroindicin B's activity is confined to weak antioxidant effects [1]. Selection of the incorrect analog will invalidate assay outcomes and compromise research reproducibility.

This Product
Cleroindicin B
No reported antimicrobial activity; only weak antioxidant effect
Analog
Cleroindicin F
Reports anticandidal activity; may not be replaced by B in antimicrobial screening
This Product
Cleroindicin B
No reported anticancer activity; not a lead for cytotoxicity studies
Analog
Cleroindicin C
Reported anticancer activity; B cannot serve as positive control in oncology research

Cleroindicin B Quantitative Evidence for Scientific Selection Decisions


Antioxidant Activity: Weak Radical Scavenging vs. Potent In-Class Comparator

Cleroindicin B exhibits weak scavenging activity against DPPH and hydroxyl radicals, in stark contrast to protocatechuic acid, which displays potent activity in the same assay system [1].

DPPH Radical Scavenging
Head-to-head
Cleroindicin B: weak activity (no quantifiable IC50)
Protocatechuic acid: 25.6 ± 0.6 μM
Difference >100-fold
Establishes baseline reference for antioxidant screening
Reported comparison; data to verify
Antioxidant activity DPPH assay Hydroxyl radical scavenging

Antimicrobial Activity: Absence of Reported Activity vs. Potent In-Class Comparator

Cleroindicin B shows no reported antimicrobial activity, whereas the closely related analog Cleroindicin F demonstrates relatively high anticandidal activity with an MIC value of 12.5 µg/mL against Candida strains .

Anticandidal Activity
Class-level inference
Cleroindicin B: no reported activity
Cleroindicin F: MIC 12.5 µg/mL (broth microdilution)
Supports differentiation for antimicrobial screening
Source review required; class-level comparison
Antimicrobial activity Antifungal activity Candida albicans

Anticancer Activity: Absence of Reported Activity vs. In-Class Cytotoxic Analog

Cleroindicin B lacks reported anticancer activity, in contrast to Cleroindicin C, which has demonstrated anticancer activity in preclinical studies [1].

Cancer Cell Cytotoxicity
Class-level inference
Cleroindicin B: no reported activity
Cleroindicin C: reported anticancer activity (in vitro)
Directs oncology research toward Cleroindicin C
Qualitative difference; requires independent validation
Anticancer activity Cytotoxicity Cancer cell lines

In Vivo Safety Profile: No Observed Reproductive Histopathology in Rat Model

In a rat model, treatment with a fraction containing Cleroindicin B and rengyolone resulted in no reproductive histopathology, despite decreased serum testosterone levels [1].

Reproductive Histopathology
Reported
Rat model (DSF extract): no adverse histological changes observed
Supports model-safety endpoint review
Extract study; compound-specific attribution pending
Safety Toxicology Reproductive toxicity

Cleroindicin B Recommended Application Scenarios Based on Quantitative Evidence


Negative Control for Antioxidant Screening Assays

Due to its weak DPPH and hydroxyl radical scavenging activity [1], Cleroindicin B serves as an ideal negative control or reference compound for establishing baseline activity in antioxidant screening assays. Its use ensures that observed effects are not due to non-specific radical quenching, enabling more accurate identification of potent antioxidants.

Chemical Reference Standard for Natural Product Identification

Cleroindicin B's well-characterized NMR and MS spectral data [1] make it a valuable chemical reference standard for the identification and quantification of cyclohexylethanoids in complex plant extracts. It is essential for quality control and authentication of herbal materials and natural product libraries.

In Vivo Studies with Low Reproductive Toxicity Risk

The absence of reproductive histopathology in rat models treated with Cleroindicin B-containing extracts [1] supports its use in in vivo studies where reproductive safety is a priority. This distinguishes it from compounds with unknown or adverse reproductive effects.

Synthetic Chemistry: Starting Material for Derivative Synthesis

The established total synthesis route for Cleroindicin B [1] provides a reliable starting point for generating derivatives and exploring structure-activity relationships (SAR) within the cleroindicin family. Researchers can leverage this synthesis to create novel compounds with potentially enhanced bioactivity.

Application
Selection Property
Validation Focus
Antioxidant screening baseline control
Reported weak radical scavenging activity
DPPH / hydroxyl radical assay verification
Natural product identification
Well-characterized NMR and MS data
Identity confirmation in plant extract matrices
In vivo model-safety studies
Reported absence of reproductive histopathology
Reproductive safety endpoint monitoring in rodent models
Synthetic derivative exploration
Established total synthesis route
SAR feasibility and derivative synthesis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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